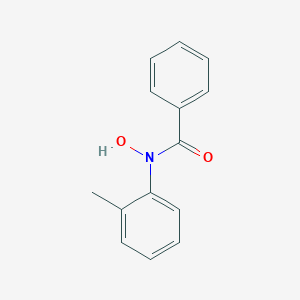
N-hydroxy-N-o-tolylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-N-o-tolylbenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
NHTB has been studied for its potential anticancer properties. A notable case study involved the synthesis of NHTB derivatives that exhibited significant antiproliferative effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
Research indicates that NHTB acts as an inhibitor of the enzyme 15-lipoxygenase, which plays a crucial role in inflammatory processes. Inhibiting this enzyme can potentially reduce inflammation associated with diseases such as atherosclerosis. A study demonstrated that NHTB and its derivatives could significantly suppress monocyte chemotaxis, indicating their potential use in treating inflammatory diseases .
Biochemical Applications
Enzyme Inhibition Studies
NHTB has been evaluated for its ability to inhibit various enzymes. It has shown promise in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This modulation can have implications for metabolic disorders and stress-related diseases .
Hydrogen Bonding Studies
The compound's interaction with other molecules through hydrogen bonding has been extensively studied using near-infrared spectroscopy. These studies reveal insights into the thermodynamic parameters of NHTB's interactions with other amides, which can inform the design of more effective pharmaceutical agents .
Materials Science
Synthesis of Novel Materials
NHTB is also being explored in materials science for its role in synthesizing novel polymers and composite materials. Its chemical structure allows for modifications that can enhance material properties, such as thermal stability and mechanical strength. Research indicates that incorporating NHTB into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Data Tables
Case Studies
-
Anticancer Study on Hep-G2 Cells
A series of NHTB derivatives were synthesized and tested for their effects on Hep-G2 cell proliferation. Results showed a dose-dependent inhibition of cell growth, suggesting that modifications to the NHTB structure could enhance its efficacy as an anticancer agent. -
Inflammation Model Using 15-Lipoxygenase Inhibition
In vivo studies demonstrated that NHTB significantly reduced inflammatory markers in animal models of atherosclerosis. The compound's ability to inhibit monocyte migration was highlighted as a critical factor in its anti-inflammatory action. -
Material Properties Enhancement
Research focused on incorporating NHTB into polyurethane matrices revealed improved thermal stability compared to control samples without NHTB. This suggests potential applications in high-performance coatings.
Eigenschaften
CAS-Nummer |
1143-74-4 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3 |
InChI-Schlüssel |
HOYKXCJVAUXQLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













